2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Overview
Description
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a phenol group substituted with methoxy groups at the 2 and 6 positions, and a piperazine ring attached via a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with piperazine to form 4-(2-nitrobenzyl)piperazine. The final step involves the reaction of this intermediate with 2,6-dimethoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,6-DIMETHOXY-4-{[4-(2-AMINOBENZYL)PIPERAZINO]METHYL}PHENOL.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 2,6-Dimethoxyphenol and 4-(2-nitrobenzyl)piperazine.
Scientific Research Applications
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. The piperazine ring can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Lacks the piperazine and nitrobenzyl groups, making it less complex and with different reactivity.
4-(2-Nitrobenzyl)piperazine: Lacks the phenol and methoxy groups, resulting in different chemical properties and applications.
2,6-Dimethoxy-4-allylphenol: Contains an allyl group instead of the piperazine and nitrobenzyl groups, leading to different reactivity and applications.
Uniqueness
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-27-18-11-15(12-19(28-2)20(18)24)13-21-7-9-22(10-8-21)14-16-5-3-4-6-17(16)23(25)26/h3-6,11-12,24H,7-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLLAKEIKMUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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